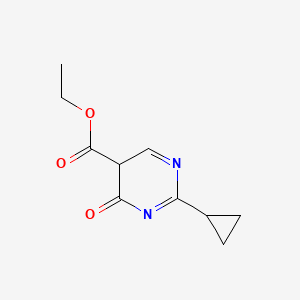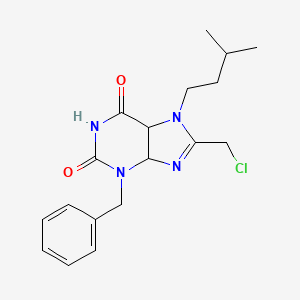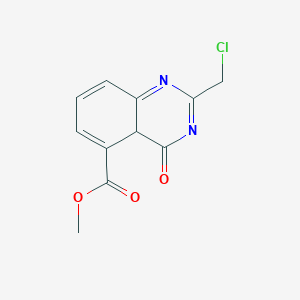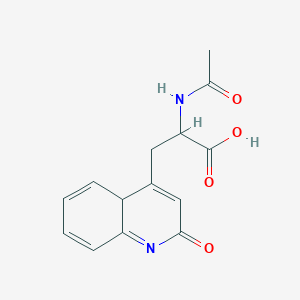
1,3-Dimethylpyrimidin-1-ium-2,4,5-trione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dimethylpyrimidin-1-ium-2,4,5-trione is a heterocyclic organic compound with a pyrimidine ring structure. It is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of three carbonyl groups at positions 2, 4, and 5 of the pyrimidine ring, which contribute to its reactivity and versatility in chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dimethylpyrimidin-1-ium-2,4,5-trione can be synthesized through several synthetic routes. One common method involves the reaction of 1,3-dimethylurea with malonic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative. The reaction conditions typically involve heating the reaction mixture to a temperature of around 150°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and controlled temperature and pressure, to achieve high yields and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dimethylpyrimidin-1-ium-2,4,5-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of substituted pyrimidine derivatives .
Aplicaciones Científicas De Investigación
1,3-Dimethylpyrimidin-1-ium-2,4,5-trione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a precursor in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals, dyes, and polymers.
Mecanismo De Acción
The mechanism of action of 1,3-dimethylpyrimidin-1-ium-2,4,5-trione involves its interaction with specific molecular targets and pathways. The compound’s carbonyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the pyrimidine ring can participate in π-π interactions with aromatic amino acids in proteins, affecting enzyme activity and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dimethyluracil: Similar in structure but lacks the additional carbonyl group at position 5.
1,3-Dimethylbarbituric acid: Contains a barbituric acid core with similar reactivity but different biological activities.
1,3-Dimethyl-2,4,6-trioxohexahydropyrimidine: Another trione derivative with distinct chemical properties.
Uniqueness
1,3-Dimethylpyrimidin-1-ium-2,4,5-trione is unique due to its specific arrangement of carbonyl groups and the resulting chemical reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C6H7N2O3+ |
|---|---|
Peso molecular |
155.13 g/mol |
Nombre IUPAC |
1,3-dimethylpyrimidin-1-ium-2,4,5-trione |
InChI |
InChI=1S/C6H7N2O3/c1-7-3-4(9)5(10)8(2)6(7)11/h3H,1-2H3/q+1 |
Clave InChI |
ZTVLSQRXGIUFEN-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C(=O)C=[N+](C1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{[1-(4-Fluoro-2-methylbenzenesulfonyl)piperidin-4-yl]methyl}-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B12344096.png)
![N-(4-methoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B12344103.png)

![[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12344126.png)
![2-methyl-5,6,7,8-tetrahydro-4aH-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B12344127.png)
![5,7a-Dihydropyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12344128.png)



![6-benzyl-2-[(3Z)-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B12344140.png)



